molecular formula C24H18O6 B13659609 5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde

5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde

Cat. No.: B13659609
M. Wt: 402.4 g/mol
InChI Key: SFANUSDFJSZICZ-UHFFFAOYSA-N
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Description

5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde is a complex organic compound characterized by the presence of multiple formyl and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available benzene derivatives.

    Methoxylation: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydride.

    Coupling Reactions: The final step involves coupling the intermediate compounds through Suzuki or Heck coupling reactions, using palladium catalysts and appropriate ligands.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of formyl groups to alcohols can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Compounds with substituted functional groups replacing methoxy groups.

Scientific Research Applications

5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde depends on its application:

    Molecular Targets: In biological systems, it may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can participate in electron transfer processes, making it useful in materials science and electronic applications.

Comparison with Similar Compounds

Similar Compounds

    5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,4-dicarbaldehyde: Similar structure but with different positioning of formyl groups.

    5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,2-dicarbaldehyde: Another isomer with different formyl group positioning.

Uniqueness

The unique positioning of formyl and methoxy groups in 5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde imparts distinct electronic properties, making it particularly valuable in applications requiring specific electronic characteristics.

Properties

Molecular Formula

C24H18O6

Molecular Weight

402.4 g/mol

IUPAC Name

5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde

InChI

InChI=1S/C24H18O6/c1-29-23-9-22(20-7-17(13-27)4-18(8-20)14-28)24(30-2)10-21(23)19-5-15(11-25)3-16(6-19)12-26/h3-14H,1-2H3

InChI Key

SFANUSDFJSZICZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2=CC(=CC(=C2)C=O)C=O)OC)C3=CC(=CC(=C3)C=O)C=O

Origin of Product

United States

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